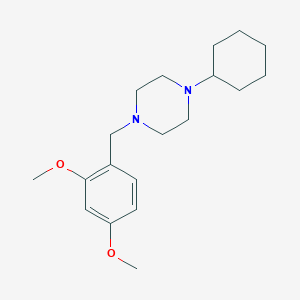![molecular formula C20H16N2OS B5698927 N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5698927.png)
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide, also known as NPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the acrylamide family of compounds and has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is not fully understood, but it is believed to work by binding to specific sites on proteins and other biomolecules. This binding can cause changes in the conformation of the molecule, leading to alterations in its biochemical activity.
Biochemical and Physiological Effects:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including chymotrypsin and trypsin. It has also been shown to have antitumor activity in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in lab experiments is its ability to act as a fluorescent probe for the detection of proteins and other biomolecules. It is also relatively easy to synthesize and purify. However, one of the limitations of using N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is that it can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. One area of interest is the development of new fluorescent probes based on the structure of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. Another area of interest is the use of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide in the development of new cancer treatments. Additionally, further studies are needed to fully understand the mechanism of action of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide and its potential applications in other areas of scientific research.
Conclusion:
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a range of biochemical and physiological effects and has been used in a wide range of applications, including as a fluorescent probe and as a tool for studying protein-protein interactions. While there are some limitations to its use, there are also several future directions for research on N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide that could lead to new discoveries and applications in the field of scientific research.
Méthodes De Synthèse
The synthesis of N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide is a complex process that involves several steps. The first step is the reaction of 1-naphthylamine with carbon disulfide to form 1-naphthylamino carbon disulfide. This compound is then reacted with acryloyl chloride to form N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-[(1-naphthylamino)carbonothioyl]-3-phenylacrylamide has been used in a wide range of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used in studies of enzyme kinetics and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
(E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS/c23-19(14-13-15-7-2-1-3-8-15)22-20(24)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H,(H2,21,22,23,24)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFIUGLAUOJTLN-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(naphthalen-1-ylcarbamothioyl)-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5698854.png)
![N-1,3-benzodioxol-5-yl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5698860.png)
![4-[({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5698867.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5698869.png)
![2-benzyl-6-chloro-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5698876.png)
![2-(2-chlorophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698879.png)

![ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5698907.png)
![{5-chloro-2-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5698911.png)


![N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5698937.png)